molecular formula C8H14N2O B1379620 4-Cyclopropyl-1,4-diazepan-2-one CAS No. 1797535-07-9

4-Cyclopropyl-1,4-diazepan-2-one

Cat. No. B1379620
M. Wt: 154.21 g/mol
InChI Key: CPFQQOHYAQYMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-1,4-diazepan-2-one, also known as CPD, is a cyclic compound. It has a molecular weight of 154.21 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-cyclopropyl-1,4-diazepan-2-one . The InChI code for this compound is 1S/C8H14N2O/c11-8-6-10(7-2-3-7)5-1-4-9-8/h7H,1-6H2,(H,9,11) .

Scientific Research Applications

Optimization in Medicinal Chemistry

4-Cyclopropyl-1,4-diazepan-2-one derivatives have been optimized for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors, demonstrating efficacy in the treatment of type 2 diabetes. Studies highlight the potency and selectivity of these derivatives, such as the 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one derivative, showcasing their role in oral bioavailability and therapeutic efficacy (Liang et al., 2007).

Synthetic Applications

4-Cyclopropyl-1,4-diazepan-2-one has found applications in synthetic chemistry, particularly in the formation of metal carbene precursors. These precursors facilitate diverse synthetic routes, including cyclopropanation and cycloaddition reactions, to produce various heterocyclic structures (Ren et al., 2017). Additionally, its use in Ugi multicomponent reactions followed by intramolecular nucleophilic substitutions enables the efficient synthesis of diazepane or diazocane systems, providing a versatile approach to generating complex molecular frameworks (Banfi et al., 2007).

Crystal Structures and Docking Studies

The crystal structures of 1,4-diazepine derivatives, including 4-cyclopropyl-1,4-diazepan-2-one, have been investigated for their potential therapeutic applications. These studies include crystallographic analysis and molecular docking, revealing the compounds' interactions with target proteins, thus providing insights into their potential as drug molecules (Velusamy et al., 2015).

Catalytic and Synthetic Precursor Roles

The compound's derivatives play a crucial role in catalytic processes, such as the synthesis of 1,3-diazepanes via rhodacyclopentanones. This process demonstrates the versatility of cyclopropyl ureas in generating complex heterocyclic structures, highlighting the synthetic utility of 4-cyclopropyl-1,4-diazepan-2-one in organic synthesis (McCreanor et al., 2016).

Enzyme Inhibition and Cytotoxicity Studies

Palladacycle complexes derived from 4-cyclopropyl-1,4-diazepan-2-one and related structures have been evaluated for their in vitro activity as cytotoxic agents and enzyme inhibitors, demonstrating a correlation between cathepsin B inhibition and cytotoxicity. These findings suggest the potential therapeutic applications of these compounds in cancer treatment (Spencer et al., 2009).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-cyclopropyl-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-10(7-2-3-7)5-1-4-9-8/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFQQOHYAQYMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CN(C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-1,4-diazepan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropyl-1,4-diazepan-2-one
Reactant of Route 2
Reactant of Route 2
4-Cyclopropyl-1,4-diazepan-2-one
Reactant of Route 3
Reactant of Route 3
4-Cyclopropyl-1,4-diazepan-2-one
Reactant of Route 4
4-Cyclopropyl-1,4-diazepan-2-one
Reactant of Route 5
4-Cyclopropyl-1,4-diazepan-2-one
Reactant of Route 6
Reactant of Route 6
4-Cyclopropyl-1,4-diazepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.